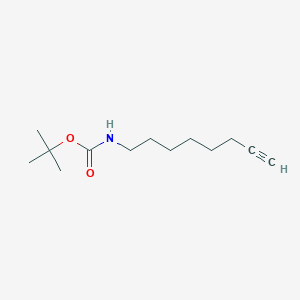
tert-Butyl oct-7-yn-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl oct-7-yn-1-ylcarbamate: is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.3 g/mol . It is composed of several functional groups, including a tert-butyl group, an oct-7-yn-1-yl group, and a carbamate group . The tert-butyl group is commonly used as a protecting group for reactive functional groups, while the oct-7-yn-1-yl group contains a carbon-carbon triple bond, which is important for the chemical reactivity and stability of the compound . The carbamate group is a functional group that contains a nitrogen atom and is commonly used as a protecting group for amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl oct-7-yn-1-ylcarbamate can be synthesized through a series of chemical reactions involving the formation of the propargyl group and the t-Boc protected amine group . The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The t-Boc protected amine can be deprotected under mild acidic conditions .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl oct-7-yn-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Copper catalysts are used in Click Chemistry reactions to facilitate the substitution of the propargyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions with azide-bearing compounds can form triazole derivatives .
Applications De Recherche Scientifique
tert-Butyl oct-7-yn-1-ylcarbamate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-Butyl oct-7-yn-1-ylcarbamate involves the reactivity of its functional groups. The propargyl group reacts with azide-bearing compounds via copper-catalyzed Click Chemistry reactions, forming stable triazole linkages . The t-Boc protected amine group can be deprotected under mild acidic conditions, allowing for further chemical modifications . These reactions enable the compound to target specific molecular pathways and processes, making it useful in various scientific applications .
Comparaison Avec Des Composés Similaires
tert-Butyl oct-7-yn-1-ylcarbamate can be compared with other similar compounds, such as:
N-Boc-oct-7-yn-1-amine: This compound also contains a propargyl group and a t-Boc protected amine group, but lacks the carbamate functionality.
tert-Butyl 4-[(E)-But-1-en-3-yl]carbamate: This compound has a similar carbamate group but differs in the alkynyl group present.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and stability properties .
Propriétés
IUPAC Name |
tert-butyl N-oct-7-ynylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYECKKYGJQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
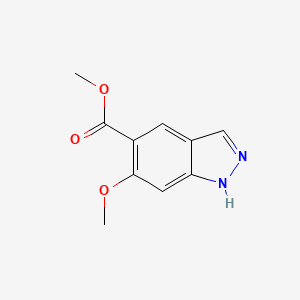
![2-(3-Fluorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8096725.png)
![Methyl furo[2,3-b]pyridine-6-carboxylate](/img/structure/B8096735.png)
![7-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B8096751.png)
![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)
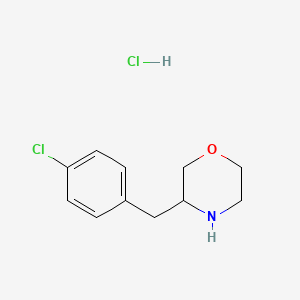
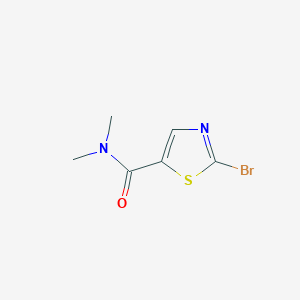
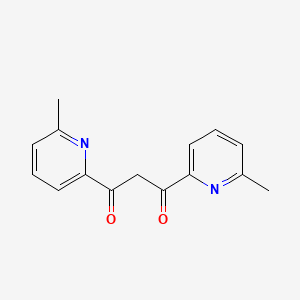
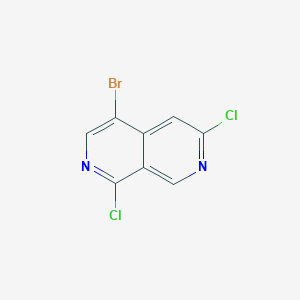
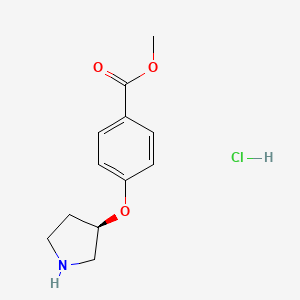
![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)
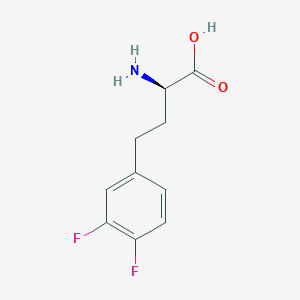
![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
